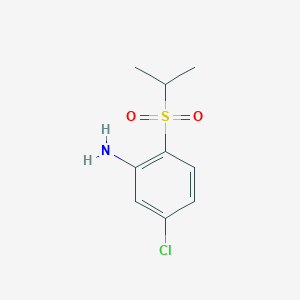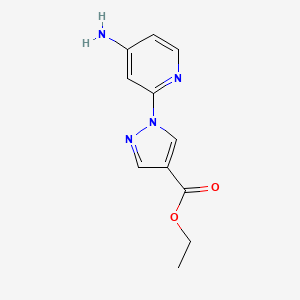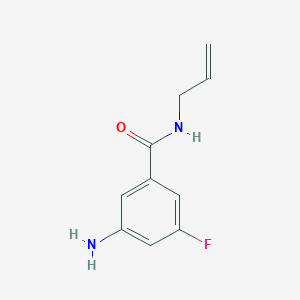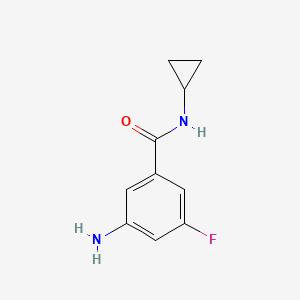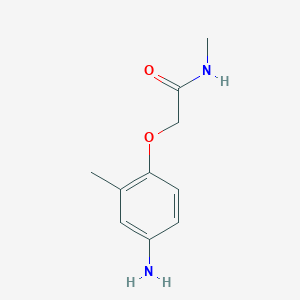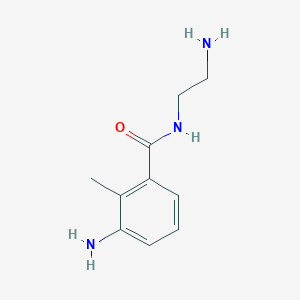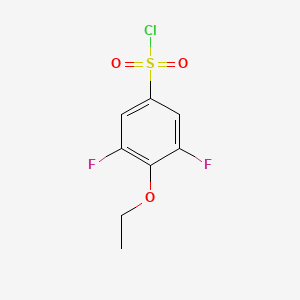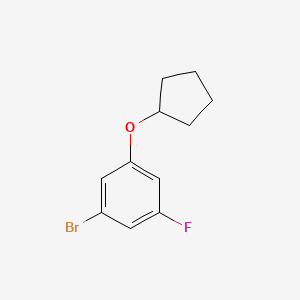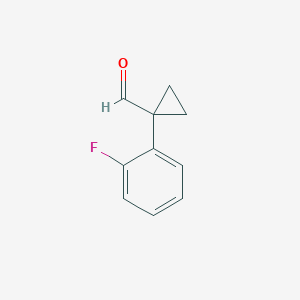
1-(2-Fluorophenyl)cyclopropanecarbaldehyde
Vue d'ensemble
Description
1-(2-Fluorophenyl)cyclopropanecarbaldehyde is a chemical compound with the molecular formula C10H9FO. It has a molecular weight of 164.18 .
Molecular Structure Analysis
The InChI code for 1-(2-Fluorophenyl)cyclopropanecarbaldehyde is 1S/C10H9FO/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4,7H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1-(2-Fluorophenyl)cyclopropanecarbaldehyde is a powder with a melting point of 38-40°C . It should be stored at a temperature of 4°C . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Kinetics of Cannizzaro Reaction
Cyclopropanecarbaldehyde undergoes disproportionation in aqueous sodium hydroxide to form cyclopropylmethanol and cyclopropanecarboxylic acid, demonstrating a classic Cannizzaro reaction. This reaction is crucial for understanding the properties and reactivity of small ring compounds like cyclopropanecarbaldehyde (Maeden, Steinberg, & Boer, 1972).
Photoreduction Studies
The photoreduction of cyclopropanecarbaldehyde has been studied to explore the chemical behavior of small ring compounds when exposed to light. This research helps in understanding the photochemical processes involving cyclopropanecarbaldehyde and similar compounds (Funke & Cerfontain, 1976).
Dynamic NMR Study
Dynamic NMR studies of cyclopropanecarbaldehyde provide insights into the molecular structure and behavior of small ring compounds, highlighting the unique characteristics of the cyclopropyl group compared to the phenyl group (Pawar & Noe, 1998).
Nucleophilic Ring Opening Reactions
Research on the nucleophilic ring opening of cyclopropanecarbaldehydes with benzenethiols under proline catalysis shows potential in synthesizing pharmaceutically valuable compounds. This finding is significant for developing new pharmaceuticals and chemicals (Liangxi Li, Zhiming Li, & Quanrui Wang, 2009).
Synthesis of Aryl- and Arylmethylacridinones
The reaction of 1-fluoro-2-lithiobenzenes with halobenzaldehydes, including cyclopropanecarbaldehyde, enables the synthesis of aryl- and arylmethylacridinones, showing its utility in creating complex organic molecules (Kobayashi, Nakagawa, Yuba, & Komatsu, 2013).
1,4-Chelation-Controlled Nucleophilic Addition
Cyclopropanecarbaldehydes show potential in 1,4-chelation-controlled nucleophilic addition reactions. This research advances our understanding of stereoselectivity in organic synthesis, particularly with small ring compounds (Kazuta, Abe, Yamamoto, Matsuda, & Shuto, 2004).
Safety And Hazards
The compound is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
1-(2-fluorophenyl)cyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGUHEPBRDNMAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)cyclopropanecarbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



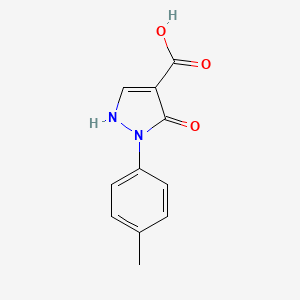
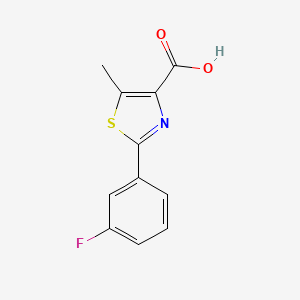
![Ethyl-[3-(2-fluoroethoxy)benzyl]amine](/img/structure/B1405976.png)
![N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1405977.png)
![2-Bromomethyl-6-fluoro-benzo[b]thiophene](/img/structure/B1405980.png)
